molecular formula C18H20N6O3S2 B1684055 VU 0255035 CAS No. 1135243-19-4

VU 0255035

Cat. No.: B1684055
CAS No.: 1135243-19-4
M. Wt: 432.5 g/mol
InChI Key: WXDHQWPQLKGANZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU 0255035 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

VU 0255035 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

VU 0255035 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU 0255035 is unique due to its high selectivity, competitive binding, and ability to penetrate the blood-brain barrier. These properties make it an invaluable tool in neuroscience research, particularly in studies related to epilepsy and cognitive function .

Biological Activity

VU 0255035 is a selective antagonist for the muscarinic acetylcholine receptor subtype M1, which plays a significant role in various neurological functions, including cognition, memory, and seizure activity. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in conditions related to cognitive deficits and seizure disorders.

Chemical Structure and Properties

  • Chemical Name : N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide
  • Molecular Formula : C₁₈H₂₀N₆O₃S₂
  • Selectivity : Highly selective for M1 receptors with a Ki value of 14.87 nM, demonstrating over 75-fold selectivity compared to other muscarinic receptor subtypes .

This compound acts primarily as an antagonist at the M1 muscarinic receptors. Its selectivity allows it to inhibit receptor activity without significantly affecting other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing side effects associated with broader muscarinic receptor antagonism.

In Vitro Studies

In vitro studies have demonstrated that this compound has limited efficacy in blocking acetylcholine-induced calcium signals in certain cell types. Specifically, the compound produced less than 20% inhibition at concentrations ranging from 75 nM to 150 nM, indicating its low functional efficacy despite its binding affinity .

Concentration (nM) Inhibition (%)
75<20
150<20

Seizure Modulation

This compound has been shown to reduce seizure severity in animal models. In studies involving mice exposed to neurotoxic agents like paraoxon and soman, this compound significantly suppressed seizure severity. The effects were observed approximately 40 minutes post-exposure, suggesting a protective role against acute seizure activity .

Time (minutes) Vehicle Group Score This compound Group Score P Value
155.25 ± 0.752.75 ± 0.250.025
205.25 ± 0.753 ± 00.025
305.25 ± 0.752.5 ± 0.30.015
............

Cognitive Effects

Interestingly, doses of this compound up to 30 mg/kg did not significantly affect learning behaviors as measured by contextual fear conditioning tests . This suggests that while the compound effectively modulates seizures, it does not impair cognitive functions at these doses.

Case Studies and Experimental Findings

In a series of experiments designed to evaluate the effects of this compound on locomotion and cognitive processing in mice:

  • Mice treated with varying doses (10 mg/kg, 25 mg/kg) exhibited no significant changes in total distance traveled during open-field exploration tests compared to control groups .
  • Behavioral assessments indicated that this compound does not interfere with basic locomotor activities, supporting its potential as a therapeutic agent with minimal cognitive side effects.

Properties

IUPAC Name

N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDHQWPQLKGANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135243-19-4
Record name VU0255035
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.